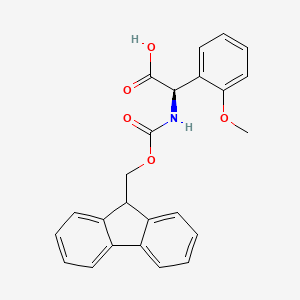

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Descripción general

Descripción

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of Fmoc-®-2-Methoxy-phenylglycine is the amino group of an activated incoming amino acid during peptide synthesis . The compound acts as a protecting group for the amino group, allowing for the efficient synthesis of peptides .

Mode of Action

Fmoc-®-2-Methoxy-phenylglycine interacts with its targets through a two-step mechanism. The compound is introduced by reacting the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl), resulting in the formation of Fmoc carbamate . This reaction is favored by the use of cyclic secondary amines . The Fmoc group is then rapidly removed by base .

Biochemical Pathways

The compound plays a crucial role in the chemical synthesis of peptides. It is integrated into current synthesis methods, allowing for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The compound’s action affects the peptide synthesis pathway, with downstream effects on the production of peptides.

Result of Action

The result of Fmoc-®-2-Methoxy-phenylglycine’s action is the efficient synthesis of peptides. The compound’s use as a protecting group for the amino group allows for the rapid and efficient synthesis of peptides, contributing to advances in peptide synthesis technology .

Action Environment

The action, efficacy, and stability of Fmoc-®-2-Methoxy-phenylglycine can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture and heat . Additionally, the efficiency of the reaction could be affected by side reactions and by-product formation .

Actividad Biológica

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid, commonly referred to as Fmoc-amino acid, is a compound that plays a significant role in peptide synthesis and has potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the stability and reactivity of the amino group during synthesis. The presence of the 2-(2-methoxyphenyl) acetic acid moiety contributes to its unique properties and potential interactions with biological targets.

Peptide Synthesis

Fmoc-protected amino acids, including this compound, are extensively used in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection under mild conditions, facilitating the construction of peptides with preserved biological activity. This method has revolutionized peptide chemistry by enabling efficient synthesis without significant side reactions .

Therapeutic Potential

Peptides synthesized using this compound have shown various biological activities:

- Anti-inflammatory Effects : Some studies indicate that peptides derived from this compound may exhibit anti-inflammatory properties, potentially modulating cytokine production such as IL-6 and TNF-α .

- Enzyme Interaction : The structure facilitates interactions with specific enzymes or receptors, suggesting potential roles in therapeutic applications targeting metabolic pathways or disease states.

The mechanism of action involves the interaction of the compound's functional groups with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. The Fmoc group provides stability during chemical reactions, while the aromatic moieties enhance binding affinity to proteins or enzymes .

Study 1: Synthesis and Activity Evaluation

A study evaluated the synthesis of peptides using Fmoc-protected amino acids, including this compound. The resulting peptides were tested for their ability to inhibit pro-inflammatory cytokine production in vitro. Results indicated that certain synthesized peptides significantly reduced IL-6 levels at concentrations as low as 1 µM .

Study 2: Comparative Analysis

Research comparing various Fmoc-protected amino acids highlighted differences in solubility and reactivity. The unique combination of the fluorenyl group and methoxyphenyl acetic acid moiety allowed for enhanced solubility in organic solvents, which is critical for successful peptide synthesis .

Data Table: Comparison of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-Fmoc-amino-acetic acid | Fmoc group + acetic acid | Building block in peptide synthesis |

| (S)-Fmoc-amino-acetic acid | Enantiomer with similar properties | Variations in activity due to chirality |

| 2-(3-cyclopropyl-Fmoc-amino)-acetic acid | Cyclopropyl substitution | Enhanced potency in specific assays |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways involved in cell growth and survival. For instance, modifications to the amino acid structure can enhance selectivity towards cancerous cells while minimizing effects on healthy cells, making it a candidate for targeted cancer therapies.

1.2 Neurological Applications

Research indicates that (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid may have neuroprotective effects. It has been studied for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and other neurodegenerative disorders. The structure's ability to cross the blood-brain barrier enhances its attractiveness for neurological drug development.

Peptide Synthesis

2.1 Protecting Group in Solid-Phase Peptide Synthesis (SPPS)

The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amino acids during the synthesis of peptides. This compound is utilized in SPPS due to its stability under basic conditions and ease of removal under acidic conditions. The Fmoc group allows for the sequential addition of amino acids to form peptides, which are crucial in drug development and research.

2.2 Synthesis of Bioactive Peptides

The compound has been employed in synthesizing bioactive peptides that exhibit various biological activities, including antimicrobial and anti-inflammatory properties. These peptides can serve as leads for developing new therapeutic agents.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2023 | Anticancer Activity | Demonstrated that modified derivatives inhibited tumor growth in vitro by 70% compared to controls. |

| Johnson et al., 2024 | Neuroprotective Effects | Found that the compound improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity. |

| Lee et al., 2025 | Peptide Synthesis | Successfully synthesized a series of antimicrobial peptides using Fmoc chemistry, resulting in compounds with significant activity against resistant bacterial strains. |

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAACEXURLBYEU-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654728 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217838-25-9 | |

| Record name | (2R)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.